molecular formula C11H10N2O4 B2725375 methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate CAS No. 112342-46-8

methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

Cat. No. B2725375
CAS RN: 112342-46-8
M. Wt: 234.211
InChI Key: YSOKYCMBEUPBSH-UHFFFAOYSA-N
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Description

3-Hydroxyquinazoline-2,4 (1H,3H)-Dione derivatives are a series of metal ion chelators with potent Anti-HCV activities . These compounds have been proven to have good inhibitory activities on non-structural protein 5B (NS5B) polymerase .

Scientific Research Applications

Synthesis and Biological Activities

  • Anticonvulsant Activity Studies : A study detailed the synthesis of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide, showing promising results in experimental studies of anticonvulsant activity. The research developed a novel approach to synthesizing the key intermediate and confirmed the structure of the resulting substances through various spectroscopic methods. Pharmacological studies identified a lead compound that improved experimental convulsive syndrome rates in mice without impairing motor coordination, suggesting a potential mechanism for anticonvulsive effects through carbonic anhydrase II inhibition (Wassim El Kayal et al., 2019).

  • Preparation of Functionalized Compounds : Another study focused on the preparation of quinoline-2,4-dione functionalized 1,2,3-triazol-4-ylmethanols, carbaldehydes, and carboxylic acids. The research presented a method for deacetylation and oxidation processes, contributing to the field of synthetic organic chemistry and offering potential for further pharmacological investigation (David Milićević et al., 2020).

  • Antimicrobial Activity of 1,2,3-Triazoles : A study synthesized a new series of substituted 1,2,3-triazoles, demonstrating significant antimicrobial activity. This work explored the structural activity relationships, highlighting the influence of substituents on the triazole ring on antimicrobial efficacy (V. Sumangala et al., 2010).

  • Synthesis of New Hydrazones from Quinazolinone Moiety : Research into the synthesis of new hydrazones derivatives from a quinazolinone precursor showed the potential for creating novel compounds with varied biological activities. This work contributes to the development of new synthetic pathways and the exploration of their potential applications (Hiba Ameen AL-ALAAF et al., 2021).

Mechanistic Studies and Catalysis

  • Antitumor Activity and Molecular Docking : A study on the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones for in vitro antitumor activity revealed compounds with significant broad-spectrum antitumor activity. Molecular docking provided insights into the mechanism of action, suggesting these compounds as promising candidates for cancer therapy (Ibrahim A. Al-Suwaidan et al., 2016).

  • Analgesic, Anti-inflammatory, and Antimicrobial Activities : The synthesis and screening of 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring for analgesic, anti-inflammatory, and antimicrobial activities revealed compounds with potent activities. This study adds valuable data to the search for new pharmacologically active agents (Umut Salgın-Gökşen et al., 2007).

Mechanism of Action

The active center of NS5B in the palm region is responsible for catalyzing the nucleophilic attack of the 3′-terminal hydroxyl group of the RNA extension chain to the rNTP substrates . Inhibitors targeting the NS5B active site have a higher genetic barrier to drug resistance and more pan-genotypic activities as compared to other HCV .

properties

IUPAC Name

methyl 2-(2,4-dioxoquinazolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-17-9(14)6-13-8-5-3-2-4-7(8)10(15)12-11(13)16/h2-5H,6H2,1H3,(H,12,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSOKYCMBEUPBSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)acetate

Synthesis routes and methods

Procedure details

Monatsh. Chem. (1987) 118; pages 71-79 describes the reaction of methyl N-(methoxycarbonylmethyl)anthranilate with potassium cyanate in glacial acetic acid to give methyl 1,2,3,4-tetrahydro-2,4-dioxoquinazolin-1-ylacetate. Although 10 equivalents of potassium cyanate are employed, the yield is only 19%.
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